molecular formula C21H14F2N4O2 B2480173 2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921564-84-3

2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2480173
CAS No.: 921564-84-3
M. Wt: 392.366
InChI Key: OJFJXBXCMIWZFM-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and a pyrido[2,3-d]pyrimidin-3-yl moiety, making it a unique structure for chemical and biological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Structure-Activity Relationship Studies : Compounds structurally related to 2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide have been studied for their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. Substitutions at specific positions of the pyrimidine ring have shown varying effects on the compound's activity and bioavailability, highlighting the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).

  • Antineoplastic Applications : The compound and its derivatives have been explored for their roles as antineoplastic agents. For instance, flumatinib, a related compound, is undergoing clinical trials in China for treating chronic myelogenous leukemia (CML), showcasing the potential for derivatives of 2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide in cancer therapy (Gong et al., 2010).

  • Antifungal Activity : Novel pyrimidine derivatives containing an amide moiety, structurally similar to 2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide, have shown significant antifungal activity against specific pathogens, indicating the potential for agricultural applications or the development of new antifungal medications (Wu et al., 2021).

  • Aldose Reductase Inhibition and Antioxidant Activity : Derivatives of the compound have been evaluated as aldose reductase inhibitors with potential therapeutic implications for diabetes-related complications. Moreover, these compounds exhibited antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (La Motta et al., 2007).

  • Synthetic Methodologies : The compound and its derivatives have also been a focus of synthetic chemistry research, exploring new methodologies for their synthesis. For example, reactions involving perfluoro-2-methylpent-2-ene have been used to generate partially fluorinated heterocycles, demonstrating the versatility of fluorinated compounds in heterocyclic chemistry (Chi et al., 2000).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Properties

IUPAC Name

2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFJXBXCMIWZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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